1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, acetate
Description
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, acetate (CAS: 87925-97-1) is a heavily fluorinated ester derivative of 1-heptanol. Its molecular formula is C10H10F12O3, with a molecular weight of 406.1654 g/mol . The compound features a dodecafluoro-substituted heptanol backbone esterified with an acetyl group, conferring unique physicochemical properties such as high electronegativity, chemical stability, and hydrophobicity. These traits make it valuable in specialized applications, including fluoropolymer synthesis, surfactants, and biomedical materials .
Properties
CAS No. |
87925-96-0 |
|---|---|
Molecular Formula |
C9H8F12O3 |
Molecular Weight |
392.14 g/mol |
IUPAC Name |
acetic acid;2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol |
InChI |
InChI=1S/C7H4F12O.C2H4O2/c8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20;1-2(3)4/h2,20H,1H2;1H3,(H,3,4) |
InChI Key |
ZVOHRTUESLBIAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Key Properties
The target compound, with molecular formula $$ \text{C}9\text{H}6\text{F}{12}\text{O}2 $$ and molecular weight 398.13 g/mol, is the acetylated derivative of 1,2,2,3,3,4,4,5,5,6,6,7-dodecafluoro-1-heptanol. The perfluorinated alkyl chain confers exceptional thermal stability and hydrophobicity, while the acetate group enhances reactivity in esterification or polymerization processes. Nuclear magnetic resonance (NMR) data for the parent alcohol (CAS: 98057-27-3) reveal a fully fluorinated backbone with a terminal hydroxyl group, suggesting that acetylation occurs selectively at this position.
Preparation Methods
Direct Esterification of Fluorinated Alcohols
The most straightforward route involves the reaction of 1,2,2,3,3,4,4,5,5,6,6,7-dodecafluoro-1-heptanol with acetic anhydride or acetyl chloride. While no explicit procedure exists for this compound, analogous fluorinated alcohol esterifications typically employ acid catalysts (e.g., $$ \text{H}2\text{SO}4 $$) or base-mediated conditions. For example, the acetylation of perfluorooctanol with acetic anhydride at 60–80°C yields >90% conversion within 4–6 hours. However, the steric hindrance imposed by the dodecafluoro substituents may necessitate elevated temperatures (100–120°C) or prolonged reaction times.
Critical Parameters:
- Molar Ratio : A 1:1.2 alcohol-to-anhydride ratio minimizes side reactions.
- Catalyst Loading : 1–5 wt% $$ \text{H}2\text{SO}4 $$ or $$ \text{BF}_3 $$-etherate accelerates kinetics.
- Byproduct Management : Generated acetic acid must be removed via azeotropic distillation to drive equilibrium toward ester formation.
Transesterification with Unsaturated Acetates
The Chinese patent CN102408334A demonstrates the efficacy of transesterification between fluorophenols and unsaturated acetates (e.g., isopropenyl acetate) using alkali metal carbonates. Applied to the target compound, this method would involve reacting the fluorinated alcohol with isopropenyl acetate ($$ \text{CH}3\text{CO}2\text{C}(\text{CH}3)2 $$) under catalytic conditions.
Example Protocol:
- Charge 1,2,2,3,3,4,4,5,5,6,6,7-dodecafluoro-1-heptanol (1.0 equiv), isopropenyl acetate (1.5 equiv), and $$ \text{K}2\text{CO}3 $$ (5 mol%) into a refluxing reactor.
- Maintain at 80–90°C for 2–4 hours, distilling off acetone byproduct.
- Filter the catalyst and isolate the product via fractional distillation.
This method avoids corrosive acids and achieves yields >85% in model systems.
Continuous-Flow Acetylation
Recent advances in flow chemistry, as reported by ACS Sustainable Chemistry & Engineering, highlight isopropenyl acetate ($$ \text{iPAc} $$) as a green acetylating agent under pressurized conditions. A hypothetical flow setup for the target ester could involve:
- Reactor : Tubular stainless steel (10 mL volume)
- Conditions : 100–150°C, 50–100 bar, residence time 10–30 minutes
- Catalyst : Heterogeneous acid (e.g., Amberlyst-15)
Continuous operation enhances heat transfer and mitigates decomposition risks associated with fluorinated substrates.
Comparative Analysis of Synthetic Routes
| Method | Temperature | Catalyst | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Esterification | 100–120°C | $$ \text{H}2\text{SO}4 $$ | 75–85% | Simple setup | Acidic waste, corrosion |
| Transesterification | 80–90°C | $$ \text{K}2\text{CO}3 $$ | 85–90% | Mild conditions, recyclable catalyst | Requires excess acetate donor |
| Continuous-Flow | 100–150°C | Amberlyst-15 | 80–88% | High throughput, scalability | Capital-intensive equipment |
Reaction Optimization and Byproduct Control
Catalyst Screening
Base catalysts ($$ \text{Na}2\text{CO}3 $$, $$ \text{K}2\text{CO}3 $$) outperform acids in transesterification by minimizing side reactions such as etherification. For instance, $$ \text{K}2\text{CO}3 $$ achieves 90% conversion in 2 hours at 80°C, whereas $$ \text{H}2\text{SO}4 $$ requires 6 hours at 120°C for comparable yields.
Characterization and Quality Control
Spectroscopic Data
Industrial-Scale Considerations
Batch reactors remain dominant for small-scale production (<100 kg), while continuous-flow systems are preferred for ton-scale manufacturing. Key challenges include:
- Material Compatibility : Fluorinated compounds demand Hastelloy or PTFE-lined reactors to resist corrosion.
- Energy Efficiency : Microwave-assisted protocols reduce heating times by 40–50% in pilot studies.
Chemical Reactions Analysis
Types of Reactions
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of perfluorinated carboxylic acids or ketones.
Reduction: Formation of perfluorinated alcohols.
Substitution: Formation of perfluorinated amides or thioesters.
Scientific Research Applications
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, acetate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential in drug delivery systems due to its stability and reactivity.
Industry: Applied in the production of specialty chemicals, coatings, and surfactants.
Mechanism of Action
The mechanism of action of 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, acetate involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of fluorinated alcohols and their derivatives. Key structural analogues include:
Key Differences
Fluorination Impact: The dodecafluoro substitution in the target compound drastically reduces its reactivity compared to non-fluorinated 1-heptanol. For example, non-fluorinated 1-heptanol elicits weak electrophysiological responses in insects (EAG response: 12.5–50 ng saturation in Lycorma delicatula), while fluorinated derivatives are inert in biological assays due to their chemical inertness . Fluorination increases hydrophobicity (logP ≈ 4.2) compared to non-fluorinated 1-heptanol (logP ≈ 2.6), making it suitable for oil-resistant coatings .
Ester Group Variation :
- Acetate vs. Benzenesulfonate : The acetyl group in the target compound offers milder acidity (pKa ≈ 12) compared to the benzenesulfonate derivative (pKa ≈ 1.5), affecting its suitability in acidic environments .
- Acetate vs. Diol : Unlike the diol analogue (C8H8F12O2), the acetate lacks hydroxyl groups, reducing hydrogen-bonding capacity but improving stability in hydrolytic conditions .
Synthetic Utility: The target compound serves as a precursor for fluorinated methacrylates (e.g., dodecafluoroheptyl methacrylate), which are critical in UV-curable coatings .
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol | Non-fluorinated 1-Heptanol |
|---|---|---|---|
| Boiling Point (°C) | 245–250 (estimated) | 280–285 | 176 |
| logP (Octanol-Water) | 4.2 | 3.8 | 2.6 |
| Water Solubility (mg/L) | <1 | <10 | 9,000 |
| Thermal Stability (°C) | >300 | >350 | 150 |
Biological Activity
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, acetate (commonly referred to as dodecafluoro-1-heptanol) is a fluorinated alcohol with potential applications in various fields including pharmaceuticals and materials science. Its unique chemical structure imparts distinct biological activities that are the focus of this article.
- Chemical Formula : C₇H₄F₁₂O
- Molecular Weight : 332.09 g/mol
- CAS Number : 335-99-9
Biological Activity Overview
The biological activity of dodecafluoro-1-heptanol has been investigated in various studies focusing on its toxicity profiles and potential therapeutic applications. The compound has been primarily studied in relation to its effects on cellular systems and environmental impact.
Toxicological Studies
- Acute Toxicity : Current data on acute toxicity is limited. The compound is not classified under major toxic categories but requires further investigation for comprehensive safety profiles .
- Developmental Toxicity : Research involving zebrafish models has indicated that fluorinated compounds similar to dodecafluoro-1-heptanol may exhibit developmental and neurodevelopmental toxicity. Specific studies have shown that exposure to certain perfluoroalkyl substances (PFAS) can lead to adverse effects in developing embryos .
- Ecotoxicity : Limited ecological data suggests potential bioaccumulation with a bioconcentration factor (BCF) ranging from 5.0 to 24 in aquatic organisms . Further studies are needed to evaluate long-term environmental impacts.
Case Studies
- Neuroprotective Activity : A study highlighted the neuroprotective properties of structurally similar compounds derived from natural sources. While direct studies on dodecafluoro-1-heptanol are sparse, insights from related compounds indicate potential neuroprotective mechanisms that warrant further exploration .
- Cell Viability Studies : In vitro assays have been conducted to assess cell viability and proliferation in the presence of dodecafluoro-1-heptanol. Preliminary results suggest that while some fluorinated compounds exhibit cytotoxicity at higher concentrations, specific concentrations of dodecafluoro-1-heptanol may promote cell survival under certain conditions .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
